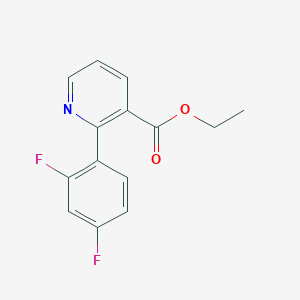

Ethyl 2-(2,4-difluorophenyl)nicotinate

Descripción

Ethyl 2-(2,4-difluorophenyl)nicotinate is a nicotinic acid derivative featuring a 2,4-difluorophenyl substituent at the 2-position of the pyridine ring and an ethyl ester group at the 3-position.

Propiedades

IUPAC Name |

ethyl 2-(2,4-difluorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-2-19-14(18)11-4-3-7-17-13(11)10-6-5-9(15)8-12(10)16/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBVIAUGIPKJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610413 | |

| Record name | Ethyl 2-(2,4-difluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219503-87-3 | |

| Record name | Ethyl 2-(2,4-difluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-difluorophenyl)nicotinate typically involves the esterification of 2-(2,4-difluorophenyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(2,4-difluorophenyl)nicotinate may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(2,4-difluorophenyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: 2-(2,4-Difluorophenyl)nicotinic acid.

Reduction: Ethyl 2-(2,4-difluorophenyl)nicotinate alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

Ethyl 2-(2,4-difluorophenyl)nicotinate has been explored as a potential pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for new therapeutic agents.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various microbial strains. For instance, in vitro studies indicated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

- Anticancer Potential : Research highlighted the compound's ability to reduce cell viability in cancer cell lines, indicating its potential as an anticancer agent. The presence of fluorine enhances its pharmacokinetic properties, making it suitable for further drug development .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing markers of inflammation in preclinical models. This suggests potential applications in treating inflammatory diseases .

2. Material Science

Ethyl 2-(2,4-difluorophenyl)nicotinate can be utilized in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity. Its unique structural features may allow for the development of materials with tailored functionalities.

Case Studies

1. Antimicrobial Efficacy

In vitro studies demonstrated that Ethyl 2-(2,4-difluorophenyl)nicotinate significantly inhibited bacterial growth across various strains. This efficacy supports its potential use in developing new antibiotics aimed at resistant bacterial infections.

2. Cancer Research

A study focused on the compound's effect on cancer cell lines showed a notable reduction in cell viability. Further investigations are warranted to elucidate the specific pathways affected and to explore its therapeutic potential in oncology .

3. Inflammation Models

Preclinical models have shown that administration of this compound reduces markers of inflammation, indicating its potential utility in treating inflammatory conditions such as arthritis or other autoimmune diseases .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2,4-difluorophenyl)nicotinate involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

Structural and Functional Differences

Ethyl 2-(2,4-Difluorophenyl)-6-chloronicotinate (CAS 745833-19-6)

- Structure : Chlorine substituent at the 6-position of the nicotinate ring.

- May improve binding affinity in biological systems but could elevate toxicity risks .

Ethyl 4-(Difluoromethyl)-6-(4-Fluorophenyl)-2-methylnicotinate (CAS 2098015-95-1)

- Structure : Difluoromethyl (4-position), methyl (2-position), and 4-fluorophenyl (6-position).

- Steric hindrance from the 4-difluoromethyl group may reduce interaction efficiency with biological targets compared to the 2,4-difluorophenyl analog .

Ethyl 2-(4-(Trifluoromethyl)phenyl)nicotinate (CAS 339538-64-6)

- Structure : Trifluoromethyl group at the para position of the phenyl ring.

- Impact :

Ethyl 2-(Difluoromethyl)-6-(4-Fluorophenyl)nicotinate (CAS 6690-42-2)

- Structure : Difluoromethyl group at the 2-position and 4-fluorophenyl at the 6-position.

- Similar molecular weight (295.26 g/mol) to the trifluoromethyl analog but distinct spatial arrangement .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| Ethyl 2-(2,4-difluorophenyl)nicotinate | Not provided | C₁₄H₁₁F₂NO₂ | 263.24 (calc.) | 2,4-Difluorophenyl at 2-position | Kinase inhibition, anti-inflammatory drugs |

| Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate | 745833-19-6 | C₁₄H₁₀ClF₂NO₂ | 297.69 | Chlorine at 6-position | Enhanced reactivity for further derivatization |

| Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate | 2098015-95-1 | C₁₆H₁₄F₃NO₂ | 309.28 | Difluoromethyl (4), methyl (2), 4-FPh (6) | Agrochemistry, lipophilic drug candidates |

| Ethyl 2-(4-(trifluoromethyl)phenyl)nicotinate | 339538-64-6 | C₁₅H₁₂F₃NO₂ | 295.26 | Trifluoromethyl at para position | Metabolic-stable therapeutics |

| Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate | 6690-42-2 | C₁₅H₁₂F₃NO₂ | 295.26 | Difluoromethyl (2), 4-FPh (6) | Targeted enzyme inhibition |

Actividad Biológica

Ethyl 2-(2,4-difluorophenyl)nicotinate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

Ethyl 2-(2,4-difluorophenyl)nicotinate has the molecular formula C₁₂H₉F₂N₃O₂ and a molecular weight of 251.21 g/mol. The compound features a pyridine ring substituted with a difluorophenyl group, which enhances its biological activity through improved binding affinity to various molecular targets.

The biological activity of Ethyl 2-(2,4-difluorophenyl)nicotinate is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl moiety enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This interaction can lead to:

- Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Signal Transduction: It can alter signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that Ethyl 2-(2,4-difluorophenyl)nicotinate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition at certain concentrations.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro by reducing the levels of pro-inflammatory cytokines. A study reported that it significantly attenuated the expression of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .

Antifibrotic Effects

Recent studies have highlighted the antifibrotic activity of Ethyl 2-(2,4-difluorophenyl)nicotinate. It was shown to inhibit collagen synthesis in fibroblasts, with IC50 values indicating effective concentration ranges for therapeutic use against fibrosis-related conditions .

| Biological Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Inhibition of collagen synthesis | 45.69 | |

| Reduction of pro-inflammatory cytokines | Not specified |

Case Studies

- Antifibrotic Study : A laboratory investigation assessed the effects of Ethyl 2-(2,4-difluorophenyl)nicotinate on collagen production in hepatic stellate cells. The results indicated a significant decrease in collagen type I alpha 1 (COL1A1) expression, supporting its potential as a novel antifibrotic agent .

- Antimicrobial Evaluation : In a study evaluating various derivatives of nicotinates, Ethyl 2-(2,4-difluorophenyl)nicotinate was found to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for developing new antimicrobial therapies .

Synthesis and Derivatives

The synthesis of Ethyl 2-(2,4-difluorophenyl)nicotinate typically involves the reaction between nicotinic acid derivatives and appropriate fluorinated aromatic compounds under controlled conditions. Various synthetic routes have been explored to enhance yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.